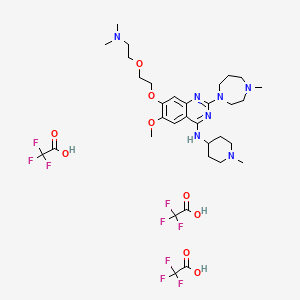

7-(2-(2-(dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine,tri(trifluoroacetate)salt

Descripción

This compound is a quinazoline derivative with a complex structure featuring a 1,4-diazepane ring, a piperidinyl group, and a polyethylene glycol-like side chain terminated with a dimethylamino group. The tri(trifluoroacetate) salt form enhances solubility and stability for pharmacological applications . Key physicochemical properties include:

- Molecular formula: C₃₁H₅₂N₈O₄ · 3(C₂F₃O₂)

- Molecular weight: ~1,004.8 g/mol (calculated from and ).

- Synthetic route: Synthesized via Mitsunobu reaction between a phenol intermediate and 2-(2-(dimethylamino)ethoxy)ethanol, followed by salt formation .

Its design targets epigenetic enzymes such as G9a lysine methyltransferase, leveraging the quinazoline scaffold’s affinity for ATP-binding pockets in kinases and methyltransferases .

Propiedades

IUPAC Name |

7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N7O3.3C2HF3O2/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34;3*3-2(4,5)1(6)7/h19-21H,6-18H2,1-5H3,(H,28,29,30);3*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEROTKYRPUJIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48F9N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 7-(2-(2-(dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine, tri(trifluoroacetate) salt is a complex organic molecule with a quinazoline backbone. It is characterized by various functional groups that contribute to its pharmacological properties. This article explores its biological activity, focusing on its potential as an inhibitor of protein lysine methyltransferases (PKMTs) and its anticancer properties.

Chemical Structure and Properties

The structure of the compound includes:

- Quinazoline core : A bicyclic structure that is known for its biological activity.

- Dimethylamino and methoxy groups : These functional groups enhance solubility and may influence receptor interactions.

- Diazepane moiety : This part of the molecule could contribute to its bioactivity through interactions with various biological targets.

The tri(trifluoroacetate) salt form improves solubility and stability, making it suitable for biological applications .

Inhibition of Protein Lysine Methyltransferases (PKMTs)

Research indicates that this compound acts as a potent inhibitor of PKMTs, which play a critical role in regulating gene expression and cellular functions through methylation of lysine residues on proteins. The inhibition of these enzymes can lead to significant alterations in cellular signaling pathways, making this compound a valuable tool in cancer research .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

- Breast cancer cell lines : The compound showed significant antiproliferative effects.

- Lung cancer cell lines (A549) : Demonstrated notable cytotoxicity, indicating potential for further development as an anticancer agent .

Comparison with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to the target compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ribociclib | CDK 4/6 inhibitor | Cancer therapy |

| Trilaciclib | CDK 9 inhibitor | Cancer therapy |

| Abemaciclib | CDK 4/6 inhibitor | Cancer therapy |

| 7-Deazaadenosine | Nucleoside analogue | Anticancer activity |

These compounds share similar structural motifs but differ in their selectivity and mechanism of action, highlighting the unique potential of the target compound in therapeutic applications.

The proposed mechanism involves binding to the active site of PKMTs, thereby inhibiting their function. This leads to a decrease in methylation levels on target proteins, which can disrupt oncogenic signaling pathways. The specific interactions between the compound and PKMTs are currently under investigation to elucidate the exact binding affinities and kinetics .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Study on Antiproliferative Effects :

- A series of experiments were conducted using various cancer cell lines, demonstrating that the compound significantly reduced cell viability in a dose-dependent manner.

- The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.

-

In Vivo Studies :

- Preliminary animal studies indicated that administration of this compound resulted in tumor regression in xenograft models.

- Further research is needed to assess long-term effects and potential side effects.

Comparación Con Compuestos Similares

Q & A

Q. What are the critical synthetic challenges in preparing this quinazoline derivative, and how can they be addressed methodologically?

The synthesis involves multi-step reactions with low overall yields (e.g., 2–5% for structurally similar quinazolines). Key challenges include:

- Selective functionalization : Protecting groups (e.g., methoxy or trifluoroacetate) must be introduced without side reactions. For example, evidence from AZD8931 synthesis highlights sequential nitration, reduction, and coupling steps .

- Purification : Use preparative HPLC or column chromatography to isolate intermediates, as seen in triazole derivatives (e.g., 65% yield after crystallization) .

- Salt formation : Tri(trifluoroacetate) salt formation requires precise pH control and solvent selection (e.g., ethanol/water mixtures) to avoid decomposition .

Q. How can the compound’s structure be rigorously characterized?

- Spectroscopy : - and -NMR to confirm substituent positions (e.g., methoxy at C6, dimethylaminoethoxy chains) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolve ambiguities in stereochemistry or salt coordination, as applied to cobalt complexes in similar studies .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

- Kinase inhibition : Screen against EGFR or PI3K isoforms using ATP-competitive assays (e.g., fluorescence polarization) .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, HeLa) with IC determination .

Advanced Research Questions

Q. How can contradictory data on target selectivity be resolved?

Contradictions may arise from off-target effects or assay conditions. Strategies include:

- Proteome-wide profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target interactions .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., dimethylaminoethoxy chain length) to enhance selectivity, as shown for thieno[2,3-d]pyrimidines .

- Biophysical validation : Surface plasmon resonance (SPR) to measure binding kinetics to primary vs. secondary targets .

Q. What strategies improve the compound’s metabolic stability in preclinical models?

- Metabolite identification : Use LC-MS/MS to detect major metabolites (e.g., oxidative dealkylation of methoxy groups) .

- Structural modifications : Introduce deuterium at labile positions or replace metabolically unstable groups (e.g., morpholine → piperazine) .

- Prodrug design : Mask polar groups (e.g., trifluoroacetate) with ester linkages to enhance bioavailability .

Q. How can in vivo pharmacokinetic-pharmacodynamic (PK-PD) discrepancies be analyzed?

- Compartmental modeling : Fit PK data to a two-compartment model to estimate clearance and volume of distribution .

- Tissue distribution studies : Radiolabel the compound (e.g., ) to track accumulation in target organs .

- Biomarker correlation : Measure downstream targets (e.g., phosphorylated EGFR) to align exposure with effect .

Contradiction Analysis and Experimental Design

Q. How to address conflicting cytotoxicity results across cell lines?

- Hypothesis testing : Evaluate differences in expression levels of target proteins (e.g., Western blotting for EGFR) .

- Microenvironmental factors : Test under hypoxic vs. normoxic conditions, as oxygen tension affects quinazoline efficacy .

- Combinatorial screens : Pair with standard chemotherapeutics (e.g., cisplatin) to identify synergistic effects .

Q. What experimental controls are critical in SAR studies?

- Positive controls : Use known inhibitors (e.g., gefitinib for EGFR) to validate assay conditions .

- Counter-screening : Test against non-target kinases (e.g., VEGFR2) to exclude promiscuous inhibition .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific cytotoxicity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.